2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
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Overview
Description
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties . The compound’s structure features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfanyl group attached to a phenylethanone moiety.
Preparation Methods
The synthesis of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves several steps. The general synthetic route includes the following steps :
Formation of the Triazole Ring: The triazole ring is typically formed by the cyclization of hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a thiolation reaction.
Formation of the Phenylethanone Moiety: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the sulfanyl group and formation of the corresponding phenylethanone derivative.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising results in biological assays, particularly for its anti-inflammatory and antimicrobial activities.
Medicine: The compound is being investigated for its potential use as a therapeutic agent for treating inflammatory diseases, infections, and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways . The compound exerts its effects by:
Inhibition of Enzymes: It inhibits key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities. Examples include 1,2,4-triazole-3-thione and 1,2,4-triazole-3-one derivatives.
Thiazole Derivatives: Thiazole compounds, such as thiazole-4-carboxamide and thiazole-2-amine, also exhibit a wide range of biological activities, including antimicrobial and anticancer properties
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its potent biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H16ClN3OS |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-14-8-7-13-18(19)21-24-25-22(26(21)17-11-5-2-6-12-17)28-15-20(27)16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
SUZUUWBYACPOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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